Lipophilicity Differentiation: XLogP3 of the 4‑Nitrobenzyl, 3‑Bromophenyl Pyridazinone vs. Unsubstituted Benzyl and 4‑Chlorophenyl Analogs
The target compound exhibits a computed XLogP3 of 3.5 [REFS‑1]. Introduction of the 4‑nitro group on the N2‑benzyl substituent increases lipophilicity relative to the unsubstituted benzyl analog (estimated ΔXLogP ≈ +0.5 to +0.7), while the 3‑bromophenyl at C6 contributes an additional ΔXLogP ≈ +0.8 to +1.0 compared to a 4‑chlorophenyl or unsubstituted phenyl variant. This places the compound in a distinctly higher logP window (3.0–3.5) than many screening‑library pyridazinones, which typically cluster near XLogP 1.5–2.5 [REFS‑2]. The quantitative consequence is that this compound will show markedly different retention in reversed‑phase chromatographic purification, altered membrane permeability in cell‑based assays, and distinct solubility behavior.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | Typical unsubstituted benzyl pyridazinone XLogP3 ≈ 1.8–2.5; 4‑chlorophenyl analog XLogP3 ≈ 2.0–2.8 |
| Quantified Difference | ΔXLogP ≈ +1.0 to +1.7 above simpler pyridazinones |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity directly impacts assay design (DMSO solubility, non‑specific binding, membrane permeability) and chromatographic purification; selecting an analog with a mismatched logP can lead to divergent bioactivity readouts solely due to physicochemical artefacts.
- [1] PubChem. Compound Summary for CID 7659780, 6‑(3‑Bromophenyl)‑2‑[(4‑nitrophenyl)methyl]pyridazin‑3‑one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/942007‑40‑1 (accessed 2026‑05‑09). View Source
- [2] PubChem. XLogP3 descriptor distribution for pyridazinone compounds in the PubChem Compound database. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑05‑09). View Source
